molecular formula C10H10ClN B1628171 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole CAS No. 374588-99-5

5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B1628171
CAS No.: 374588-99-5
M. Wt: 179.64 g/mol
InChI Key: FHVNCODOPTYOJD-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. The presence of a 3-chlorophenyl group attached to the pyrrole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with an appropriate amine under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then cyclized to form the desired pyrrole compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the chlorophenyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrrole compounds .

Scientific Research Applications

5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole
  • 5-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole
  • 5-(3-Methylphenyl)-3,4-dihydro-2H-pyrrole

Uniqueness

5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-(3-chlorophenyl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVNCODOPTYOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573323
Record name 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374588-99-5
Record name 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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